molecular formula C10H15N3O3 B1479273 6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione CAS No. 2098011-76-6

6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1479273
CAS RN: 2098011-76-6
M. Wt: 225.24 g/mol
InChI Key: JUFIFRASDKLJQU-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione (6-DMP) is an organic compound with a unique structure that has been studied extensively in recent years due to its potential applications in the field of synthetic organic chemistry. 6-DMP is a versatile building block for the synthesis of a variety of molecules, and its properties make it an attractive target for research in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis Methods

The synthesis of this compound involves complex chemical reactions that provide a pathway to various derivatives with potential biological activities . The methods of synthesis are crucial as they determine the yield, purity, and scalability of the compound for further applications.

Reactivity of Substituents

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is significant for its chemical behavior. This reactivity can be exploited to create a variety of derivatives, each with unique properties and potential uses .

Biological Applications

The biological applications of this compound are diverse. It has been studied for its potential use in medical and pharmaceutical fields, where it could play a role in the development of new drugs and therapies .

Antimicrobial Activity

Compounds derived from 6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione have shown antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as Actinomycetes . This suggests its potential use in developing new antimicrobial agents.

Drug Design

The structural features of this compound make it a valuable scaffold in drug design. Its bicyclic system can be modified to enhance interaction with biological targets, leading to the development of more effective pharmaceuticals .

Therapeutic Potential

The therapeutic potential of this compound extends to various diseases due to its chemical structure and biological reactivity. Research is ongoing to explore its full potential in treating conditions that currently have limited treatment options .

properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6-4-13(5-7(2)16-6)8-3-9(14)12-10(15)11-8/h3,6-7H,4-5H2,1-2H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFIFRASDKLJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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